androsta-1,4-diene-3,17-dione

Aromatase Inhibition Suicide Substrate Mechanism-Based Inactivation

Androsta-1,4-diene-3,17-dione (ADD, CAS 897-06-3), also known as boldione or 1,4-androstadiene-3,17-dione, is a prototypical C19 steroidal suicide substrate (mechanism-based inactivator) of aromatase (CYP19A1). As the 1-ene derivative of 4-androstenedione, the introduction of the C1-C2 double bond converts a natural androgen substrate into an enzyme-activated irreversible inhibitor, a critical mechanistic distinction that underpins its value in targeted estrogen-depletion research and as a key synthetic intermediate for next-generation aromatase inhibitors like exemestane.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
Cat. No. B233031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameandrosta-1,4-diene-3,17-dione
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1
InChIKeyLUJVUUWNAPIQQI-WFZCBACDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androsta-1,4-diene-3,17-dione (ADD) Procurement Guide: Beyond the Generic Steroidal Aromatase Inhibitor Landscape


Androsta-1,4-diene-3,17-dione (ADD, CAS 897-06-3), also known as boldione or 1,4-androstadiene-3,17-dione, is a prototypical C19 steroidal suicide substrate (mechanism-based inactivator) of aromatase (CYP19A1) [1]. As the 1-ene derivative of 4-androstenedione, the introduction of the C1-C2 double bond converts a natural androgen substrate into an enzyme-activated irreversible inhibitor, a critical mechanistic distinction that underpins its value in targeted estrogen-depletion research and as a key synthetic intermediate for next-generation aromatase inhibitors like exemestane [1][2].

Why Generic Androgen Analogs Cannot Replace Androsta-1,4-diene-3,17-dione in Rigorous Experimental Systems


Substituting ADD with its closest structural analog, androst-4-ene-3,17-dione (AD), or other generic steroidal aromatase inhibitors introduces a fundamental mechanistic divergence: ADD acts as a mechanism-based, enzyme-activated irreversible inactivator (kinact = 0.91 × 10⁻³ sec⁻¹), whereas AD is a natural substrate that is aromatized to estrogen rather than inactivating the enzyme [1][2]. This difference results in a distinct kinetic profile where ADD induces time-dependent, NADPH-dependent irreversible loss of aromatase activity, a property absent in simple competitive inhibitors [1]. Even among other inactivators, the affinity, inactivation rate, and D-ring metabolic stability of ADD create a unique profile that cannot be assumed to be interchangeable [3].

Quantitative Evidence for the Differentiated Selection of Androsta-1,4-diene-3,17-dione


Mechanism-Based Irreversible Inactivation of Aromatase vs. Competitive Inhibition by Androstenedione

ADD functions as a prototypical suicide substrate of aromatase, causing time-dependent, NADPH-dependent irreversible inactivation, in contrast to its direct structural analog androst-4-ene-3,17-dione (AD) which is a natural substrate that is aromatized to estrogen [1]. ADD exhibits a Ki of 0.32 µM (320 nM) and an inactivation rate constant (kinact) of 0.91 × 10⁻³ sec⁻¹ in human placental microsomes, while testololactone, another steroidal inactivator, shows a much weaker Ki of 35 µM and a slower kinact of 0.36 × 10⁻³ sec⁻¹ [1]. AD does not cause time-dependent inactivation and instead has a Km of 14–38 nM, reflecting its role as a substrate rather than an inactivator [2].

Aromatase Inhibition Suicide Substrate Mechanism-Based Inactivation CYP19A1

Enhanced Aromatic Ring Stability and Solubility in Key Organic Solvents vs. Androstenedione

The extended conjugation of the 1,4-diene-3-one system in ADD confers distinct solubility and stability properties compared to the 4-ene-3-one system of AD. ADD demonstrates approximately 2-fold higher solubility in DMSO (30 mg/mL vs. 15 mg/mL) and over 2-fold higher aqueous solubility (430 mg/L vs. 191 mg/L) compared to AD [1]. This improved solubilization profile facilitates higher-concentration stock solution preparation for in vitro assays. Conversely, ADD is less soluble in ethanol (5 mg/mL vs. 10 mg/mL), indicating solvent-specific formulation differences [1].

Physicochemical Properties Solubility Formulation DMSO Solubility

Superior Cellular Potency of 1,4-Diene Scaffold vs. 4-Ene Scaffold in 7α-Arylaliphatic Series

In intact JAr choriocarcinoma cell assays, 7α-arylaliphatic derivatives of ADD (androsta-1,4-diene-3,17-dione scaffold) exhibited markedly superior cellular aromatase inhibition compared to their corresponding androst-4-ene-3,17-dione (AD) analogs. The ADD-based series showed IC50 values ranging from 64 to 232 nM, whereas the AD-based series showed higher IC50 values of 300 to 434 nM under identical assay conditions [1]. This represents an approximate 2- to 5-fold enhancement in cellular potency attributable solely to the presence of the C1-C2 double bond on the A-ring.

Cellular Aromatase Inhibition JAr Choriocarcinoma IC50 Structure-Activity Relationship

D-Ring Carbonyl Susceptibility to Metabolism: Enabling 17-Deoxo Analog Design

The 17-keto group of ADD is subject to reductive metabolism, which can limit its in vivo half-life [1]. However, structure-activity studies demonstrate that the D-ring carbonyl is not essential for binding affinity: 17-deoxo analogs of ADD retain high affinity for aromatase with less than a 6-fold decrease in Ki compared to the parent ADD, whereas D-ring opening causes a greater than 300-fold loss in affinity [1]. This property allows deliberate design of 17-deoxo-ADD analogs that resist 17-keto reduction while preserving target engagement, a strategy not equally accessible with all steroidal aromatase inhibitor cores.

Metabolic Stability D-Ring Modification 17-Keto Reduction Drug Design

Intermediate Aromatization Rate Enables Tuning of Inactivation vs. Estrogen Formation

ADD itself is both a substrate and an inactivator of aromatase, with a Vmax for aromatization that is lower than the natural substrate AD. Specifically, the Vmax of 6α-methyl ADD is approximately 3-fold that of the parent ADD, and the Vmax of ADD is lower than that of AD (6α-methyl ADD Vmax ≈ 2.5-fold that of AD) [1]. This intermediate aromatization rate positions ADD as a scaffold where subtle structural modifications (e.g., 6α-alkyl substitution) can shift the balance between estrogen formation and enzyme inactivation, a tunability not observed with purely competitive inhibitors or fully aromatized substrates [1].

Enzyme Kinetics Aromatization Rate Vmax Substrate Partitioning

Evidence-Based Research and Industrial Application Scenarios for Androsta-1,4-diene-3,17-dione


Mechanistic Studies of Irreversible CYP19A1 Inactivation Requiring Washout-Resistant Enzyme Suppression

Investigators studying the fundamental mechanism of aromatase suicide inactivation should select ADD over the natural substrate AD or competitive inhibitors like formestane, because ADD provides a well-characterized, time-dependent, NADPH-dependent irreversible inactivation profile (Ki = 320 nM; kinact = 0.91 × 10⁻³ sec⁻¹) that persists after removal of the inhibitor [1]. This property enables pulse-chase experiments and washout protocols to distinguish covalent-like inactivation from reversible occupancy.

Scaffold for Rational Design of Metabolically Stable 17-Deoxo Aromatase Inactivators

Medicinal chemistry teams developing aromatase inhibitors with improved metabolic stability should use ADD as the starting scaffold because the 17-keto group, while susceptible to reduction, is not required for binding affinity: 17-deoxo analogs retain less than a 6-fold affinity loss, whereas the intact D-ring is critical (>300-fold affinity loss upon ring opening) [1]. This enables the design of 17-deoxo-ADD derivatives that resist 17β-hydroxysteroid dehydrogenase-mediated metabolism while maintaining target potency.

Development of High-Potency Cellular Aromatase Inhibitors Using the 1,4-Diene Scaffold Advantage

For cell-based drug discovery programs targeting estrogen-dependent cancer, the 1,4-diene (ADD) scaffold confers an intrinsic 2- to 5-fold cellular potency advantage over the corresponding 4-ene (AD) scaffold, as demonstrated by the 7α-arylaliphatic series in JAr choriocarcinoma cells (IC50 64–232 nM for ADD series vs. 300–434 nM for AD series) [1]. Prioritizing the 1,4-diene core in lead optimization can yield more potent cellular tool compounds or preclinical candidates.

High-Concentration In Vitro Assay Preparation Leveraging Superior DMSO and Aqueous Solubility

When preparing high-concentration steroid stock solutions for in vitro enzyme assays, ADD's 2-fold higher DMSO solubility (30 mg/mL vs. 15 mg/mL) and higher aqueous solubility (430 mg/L vs. 191 mg/L) compared to AD reduce the risk of precipitate formation and vehicle-dependent assay artifacts [1][2]. This is particularly relevant for assays requiring DMSO concentrations below 0.1% to avoid solvent-induced enzyme inhibition.

Quote Request

Request a Quote for androsta-1,4-diene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.